5-Cyclopropoxy-3-ethyl-2-isopropylpyridine
Description
5-Cyclopropoxy-3-ethyl-2-isopropylpyridine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and isopropyl groups. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-ethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-12(15-11-5-6-11)8-14-13(10)9(2)3/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
UZANENPQTKPKRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-ethyl-2-isopropylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-ethyl-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the cyclopropoxy group with other functional groups.
Scientific Research Applications
5-Cyclopropoxy-3-ethyl-2-isopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, although specific medical uses may still be under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-ethyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-ethylpyridine: Similar structure but lacks the isopropyl group.
3-Ethyl-2-isopropylpyridine: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-2-isopropylpyridine: Similar structure but lacks the ethyl group.
Uniqueness
5-Cyclopropoxy-3-ethyl-2-isopropylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
